molecular formula C7H3ClN2O3S B3114020 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol CAS No. 199293-10-2

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol

Cat. No. B3114020
M. Wt: 230.63 g/mol
InChI Key: WIXQCWJAPLYTMK-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol can be achieved from Carbon disulfide and 2-Amino-4-chloro-5-nitrophenol . Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol consists of a benzoxazole core, which is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol include a boiling point of 362.3±52.0 °C (Predicted), a density of 1.77±0.1 g/cm3 (Predicted), and a pKa of 7.84±0.20 (Predicted) .

Scientific Research Applications

Synthesis and Potential Applications

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol has been utilized in the synthesis of various novel compounds with potential applications in different scientific fields:

  • Synthesis of Novel Derivatives

    This compound is used as a starting material for synthesizing a range of derivatives. For instance, novel 5-nitro-1,3-benzoxazole derivatives were synthesized from 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol and characterized through analytical methods like 1H NMR, 13C NMR, and LC–MS mass spectrometry. These derivatives demonstrated significant in vitro anthelmintic activities and were also subjected to molecular docking studies for the inhibition of β-tubulin, a target protein related to parasites (R. V. Satyendra et al., 2015).

  • IR Spectroscopic Studies

    In another study, a derivative of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol was prepared and analyzed using vibrational spectroscopy and ab initio calculations, contributing to the understanding of the molecular structure and bonding properties (Y. Mary et al., 2008).

  • Antimicrobial Evaluation

    Novel benzoxazole derivatives synthesized from this compound were evaluated for their antimicrobial activities against various microorganisms, showing a broad spectrum of activity. These findings suggest potential use in the development of new antimicrobial agents (T. Ertan-Bolelli et al., 2016).

  • Synthesis of Thiofibrates

    In a study aimed at creating novel therapeutic agents, thiofibrates bearing a 1,3-benzoxazole moiety were synthesized using 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol. The synthesized compounds were characterized, indicating potential applications in medicinal chemistry (S. NiranjanM et al., 2018).

Safety And Hazards

While specific safety and hazard information for 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research could focus on exploring the potential applications of 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol in drug discovery and development.

properties

IUPAC Name

5-chloro-6-nitro-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)2-5(3)10(11)12/h1-2H,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXQCWJAPLYTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-nitro-1,3-benzoxazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Rodrigues, B Bennehalli, VH Manjappaiah… - Trends in …, 2021 - tis.wu.ac.th
In the present study, a set of different benzoxazole derivatives has been synthesized from ethyl acetoacetate, ethoxymethylene malononitrile, NaNO 2, and organic acids. Analytical …
Number of citations: 2 tis.wu.ac.th

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